molecular formula C14H21NO4S2 B2811966 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide CAS No. 874787-75-4

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide

Cat. No. B2811966
CAS RN: 874787-75-4
M. Wt: 331.45
InChI Key: LIDKHTJGWBFNOT-UHFFFAOYSA-N
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Description

“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is a compound with the CAS Number: 1156413-23-8 . Another related compound is “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” with the CAS Number: 1170006-49-1 .


Molecular Structure Analysis

The InChI code for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is 1S/C5H10ClNO4S2/c1-7(13(6,10)11)5-2-3-12(8,9)4-5/h5H,2-4H2,1H3 . The InChI code for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” is 1S/C7H14N2O3S.ClH/c1-8-4-7(10)9-6-2-3-13(11,12)5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H .


Physical And Chemical Properties Analysis

The molecular weight of “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is 247.72 and “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” is 242.73 .

Scientific Research Applications

Catalytic Applications

Sulfonamide compounds, such as poly(N-bromobenzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide, have been highlighted as novel catalytic reagents for silylation of alcohols, phenols, and thiols using hexamethyldisilazane. These catalysts demonstrate effectiveness with or without solvent and under microwave irradiation, indicating their versatility in promoting silylation reactions, a crucial step in the modification and synthesis of various organic compounds (Ghorbani‐Vaghei et al., 2006).

Environmental and Biological Sensing

Another study introduces a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols. The design incorporates a sulfonamide group for enhanced selectivity and sensitivity in detecting thiophenols in water samples. This advancement underscores the role of sulfonamide derivatives in developing sensitive and selective detection techniques, crucial for monitoring environmental pollutants and biologically active compounds (Wang et al., 2012).

Electrosynthesis of Sulfonamides

The development of an environmentally benign electrochemical method for the oxidative coupling of thiols and amines to synthesize sulfonamides represents a significant advance. This method, driven entirely by electricity, is catalyst-free and generates hydrogen as a byproduct, offering a green alternative for the production of sulfonamides, which are pivotal in pharmaceuticals and agrochemicals (Laudadio et al., 2019).

Pharmaceutical and Agrochemical Applications

Sulfonamides serve as key motifs in various domains, including pharmaceuticals and agrochemicals. The continuous quest for novel and efficient synthesis methods of these compounds is driven by their extensive utility in creating drugs and agricultural products. A study on electrochemical oxidative coupling showcases an innovative approach to synthesizing sulfonamides from simple and inexpensive starting materials, highlighting the broad applicability and functional group compatibility of these methods (Cao et al., 2021).

Safety and Hazards

For “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride”, the safety information includes the following hazard statements: H315, H319, H335 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-4-15(13-7-8-20(16,17)10-13)21(18,19)14-9-11(2)5-6-12(14)3/h5-6,9,13H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDKHTJGWBFNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide

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